molecular formula C19H23FN4O B2571500 N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,4-dimethylbenzamide CAS No. 2415456-19-6

N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,4-dimethylbenzamide

Cat. No. B2571500
CAS RN: 2415456-19-6
M. Wt: 342.418
InChI Key: GWFCSIQHNMMQHA-UHFFFAOYSA-N
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Description

N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,4-dimethylbenzamide, also known as FL118, is a novel anticancer drug candidate that has shown promising results in preclinical studies. FL118 is a small molecule compound that selectively induces apoptosis (programmed cell death) in cancer cells but not in normal cells.

Mechanism of Action

The mechanism of action of N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,4-dimethylbenzamide involves the inhibition of multiple targets in cancer cells, including MDM2, XIAP, and SURVIVIN. These proteins are overexpressed in many types of cancer and play a critical role in promoting cancer cell survival and proliferation. By inhibiting these proteins, N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,4-dimethylbenzamide induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,4-dimethylbenzamide has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,4-dimethylbenzamide also inhibits the PI3K/AKT/mTOR pathway, which is a signaling pathway that is frequently dysregulated in cancer cells. In addition, N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,4-dimethylbenzamide has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is critical for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,4-dimethylbenzamide is its selectivity for cancer cells, which minimizes toxicity to normal cells. Another advantage is its ability to overcome drug resistance in cancer cells. However, one limitation of N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,4-dimethylbenzamide is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

For N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,4-dimethylbenzamide research include the development of more efficient synthesis methods to improve the yield and purity of the compound. In addition, further studies are needed to optimize the dosing and administration of N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,4-dimethylbenzamide in vivo. Future studies should also focus on the potential of N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,4-dimethylbenzamide in combination with other anticancer drugs to enhance its efficacy and overcome drug resistance. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,4-dimethylbenzamide in humans.

Synthesis Methods

The synthesis of N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,4-dimethylbenzamide involves several steps, starting from commercially available starting materials. The key step is the reaction between 5-fluorouracil and 4-(chloromethyl)-2,6-dimethylbenzonitrile to form the intermediate compound, 1-(5-fluoropyrimidin-2-yl)piperidine-4-carbaldehyde. This compound is then treated with 2,4-dimethylbenzoyl chloride to yield the final product, N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,4-dimethylbenzamide.

Scientific Research Applications

N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,4-dimethylbenzamide has been extensively studied in preclinical models of various types of cancer, including lung, breast, colon, pancreatic, and liver cancer. In these studies, N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,4-dimethylbenzamide has shown potent anticancer activity both in vitro and in vivo, with minimal toxicity to normal cells. N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,4-dimethylbenzamide has also been shown to overcome drug resistance in cancer cells that are resistant to conventional chemotherapy drugs.

properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O/c1-13-3-4-17(14(2)9-13)18(25)21-10-15-5-7-24(8-6-15)19-22-11-16(20)12-23-19/h3-4,9,11-12,15H,5-8,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFCSIQHNMMQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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